molecular formula C18H20O B14119651 4-Methyl-2,2-diphenylpent-4-en-1-ol

4-Methyl-2,2-diphenylpent-4-en-1-ol

Cat. No.: B14119651
M. Wt: 252.3 g/mol
InChI Key: SVINJADEBKZAEN-UHFFFAOYSA-N
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Description

4-Methyl-2,2-diphenylpent-4-en-1-ol is an organic compound with the molecular formula C18H20O. It is characterized by its yellow to pale yellow color and is typically found in a liquid state . This compound is notable for its unique structure, which includes a pentenyl chain substituted with methyl and diphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,2-diphenylpent-4-en-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-2,2-diphenylpent-4-en-1-one with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,2-diphenylpent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-methyl-2,2-diphenylpent-4-en-1-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the compound can lead to the formation of saturated alcohols.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Various halogenating agents or nucleophiles can be used to substitute the hydroxyl group.

Major Products Formed

    Oxidation: 4-Methyl-2,2-diphenylpent-4-en-1-one.

    Reduction: Saturated alcohols.

    Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

4-Methyl-2,2-diphenylpent-4-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2,2-diphenylpent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to participate in various chemical reactions, affecting metabolic and enzymatic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2,2-diphenylpent-4-en-1-one
  • 4-Methyl-2,2-diphenylpentane-1-ol
  • 4-Methyl-2,2-diphenylpent-4-en-1-amine

Uniqueness

4-Methyl-2,2-diphenylpent-4-en-1-ol is unique due to its specific combination of a pentenyl chain with methyl and diphenyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

4-methyl-2,2-diphenylpent-4-en-1-ol

InChI

InChI=1S/C18H20O/c1-15(2)13-18(14-19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,19H,1,13-14H2,2H3

InChI Key

SVINJADEBKZAEN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(CO)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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